
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-chloropyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Triazole Formation: The brominated product is then reacted with sodium azide and a copper catalyst to form the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound.
科学的研究の応用
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine varies depending on its application:
Biological Targets: In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to its biological activity.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Lacks the triazole moiety, making it less versatile in certain applications.
3-Chloro-2-(1H-1,2,4-triazol-5-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-3-yl)pyridine: The position of the triazole ring is different, potentially altering its chemical properties.
Uniqueness
5-Bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the triazole ring. This combination of substituents provides a unique electronic environment and reactivity profile, making it valuable for diverse applications in research and industry.
特性
分子式 |
C7H4BrClN4 |
|---|---|
分子量 |
259.49 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H4BrClN4/c8-4-1-5(9)6(10-2-4)7-11-3-12-13-7/h1-3H,(H,11,12,13) |
InChIキー |
HQTHXOKDKXUGTP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C2=NC=NN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



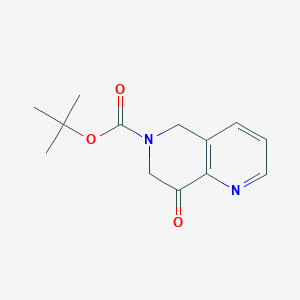
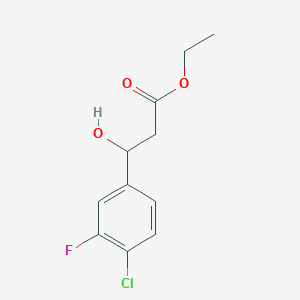
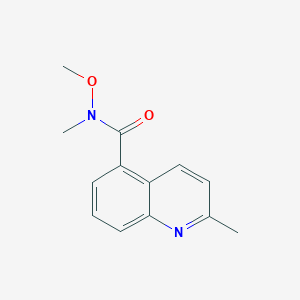
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
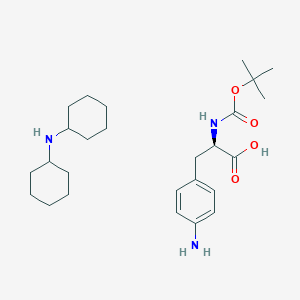

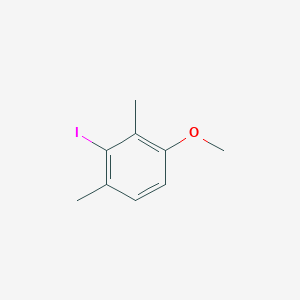
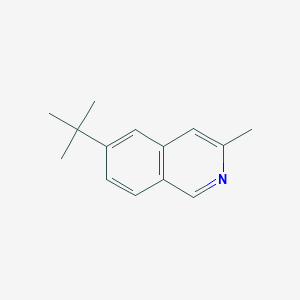


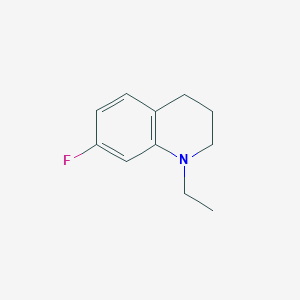

![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
